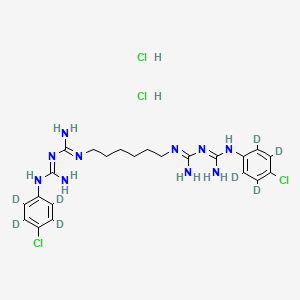

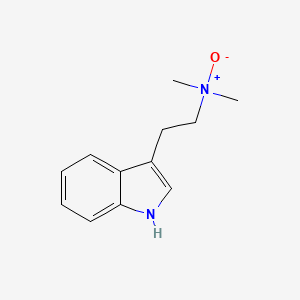

![molecular formula C16H22ClN3O B3025792 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol](/img/structure/B3025792.png)

2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol

Übersicht

Beschreibung

Desethyl-Hydroxychloroquin-d4 ist eine deuterierte Form von Desethyl-Hydroxychloroquin, einem aktiven Metaboliten von Hydroxychloroquin. Diese Verbindung wird hauptsächlich als interner Standard für die Quantifizierung von Desethyl-Hydroxychloroquin in verschiedenen analytischen Methoden verwendet, wie z. B. Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) . Die Deuteriummarkierung (d4) hilft, sie während der Analyse von nicht markierten Verbindungen zu unterscheiden.

Wirkmechanismus

Target of Action

The primary targets of 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol are toll-like receptors (TLRs) , specifically TLR7 and TLR9. These receptors play crucial roles in the immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses .

Mode of Action

This compound interacts with TLR7 and TLR9, inhibiting their ability to recognize and respond to PAMPs. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and interferons, which are critical in the immune response . By dampening these signals, the compound exerts its immunosuppressive and anti-inflammatory effects.

Biochemical Pathways

The inhibition of TLR7 and TLR9 affects several downstream pathways, including the NF-κB pathway and the IRF pathway . These pathways are responsible for the transcription of genes involved in inflammation and immune responses. The suppression of these pathways results in decreased expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β .

Pharmacokinetics

The compound exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

Biochemische Analyse

Biochemical Properties

2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits heme polymerase, an enzyme critical for the survival of the malaria parasite, Plasmodium falciparum . Additionally, it modulates the activity of Toll-like receptors (TLR7 and TLR9), which are essential for the immune response . These interactions highlight the compound’s multifaceted role in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the production of pro-inflammatory cytokines such as IL-6, IL-17A, and IL-22 in peripheral blood mononuclear cells . This inhibition is crucial for its anti-inflammatory effects. Furthermore, the compound affects autophagy by inhibiting the accumulation of sequestosome-1 (SQSTM1) puncta in mouse embryonic fibroblasts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to heme, preventing its polymerization, which is toxic to the malaria parasite . Additionally, it modulates the activity of Toll-like receptors, thereby influencing the immune response . The compound also affects gene expression by inhibiting the production of pro-inflammatory cytokines and modulating autophagy-related genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied extensively in laboratory settings. Over time, the compound maintains its stability under standard storage conditions . Long-term studies have shown that it continues to exert its effects on cellular functions, including the inhibition of cytokine production and modulation of autophagy, even after prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, the compound effectively inhibits the malaria parasite and modulates the immune response without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and retinal toxicity have been observed . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes dealkylation and oxidation . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in lysosomes, where it exerts its effects on autophagy and cytokine production . This localization is critical for its therapeutic actions.

Subcellular Localization

The subcellular localization of this compound is primarily within lysosomes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles . Within lysosomes, the compound modulates autophagy and cytokine production, contributing to its therapeutic effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Desethyl-Hydroxychloroquin-d4 wird durch Desethylierung von Hydroxychloroquin synthetisiert. Der Prozess beinhaltet die Verwendung von Cytochrom-P450-(CYP)-Isoformen, darunter CYP2D6, CYP3A4, CYP3A5 und CYP2C8 . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von deuterierten Reagenzien, um die Deuteriumatome in das Molekül einzubringen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Desethyl-Hydroxychloroquin-d4 beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Desethylierungsprozesse. Die Produktion erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird dann gereinigt und als Feststoff für den Einsatz in analytischen Anwendungen formuliert .

Analyse Chemischer Reaktionen

Reaktionstypen

Desethyl-Hydroxychloroquin-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, oft unter Verwendung nukleophiler oder elektrophiler Reagenzien.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien umfassen Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate erzeugen, während die Reduktion deuterierte Analoga mit reduzierten funktionellen Gruppen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Desethyl-Hydroxychloroquin-d4 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird in der analytischen Chemie als interner Standard für die Quantifizierung von Desethyl-Hydroxychloroquin verwendet

Biologie: Wird für seine Stoffwechselwege und Interaktionen mit biologischen Systemen untersucht.

Wirkmechanismus

Desethyl-Hydroxychloroquin-d4 übt seine Wirkungen durch seine Interaktion mit Cytochrom-P450-Enzymen aus, insbesondere CYP2D6, CYP3A4, CYP3A5 und CYP2C8 . Diese Enzyme vermitteln die Desethylierung von Hydroxychloroquin, was zur Bildung von Desethyl-Hydroxychloroquin führt. Die Deuteriummarkierung hilft, die Verbindung während analytischer Verfahren zu verfolgen und zu quantifizieren .

Wissenschaftliche Forschungsanwendungen

Desethyl Hydroxychloroquine-d4 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of desethyl hydroxychloroquine

Biology: Studied for its metabolic pathways and interactions with biological systems.

Vergleich Mit ähnlichen Verbindungen

Desethyl-Hydroxychloroquin-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, die es von anderen ähnlichen Verbindungen unterscheidet. Einige ähnliche Verbindungen sind:

Hydroxychloroquin: Die Stammverbindung, von der Desethyl-Hydroxychloroquin abgeleitet ist.

Desethyl-Hydroxychloroquin: Die nicht deuterierte Form der Verbindung.

Bisdesethylchloroquin: Ein weiterer Metabolit von Hydroxychloroquin, der einer weiteren Desethylierung unterliegt.

Desethyl-Hydroxychloroquin-d4 ist in analytischen Anwendungen besonders wertvoll, da es stabil und mit einer unterscheidbaren Masse ist, was es zu einem wesentlichen Werkzeug für die genaue Quantifizierung und Analyse macht .

Eigenschaften

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]-1,1,2,2-tetradeuterioethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/i9D2,10D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFICNUNWUREFDP-YQUBHJMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)

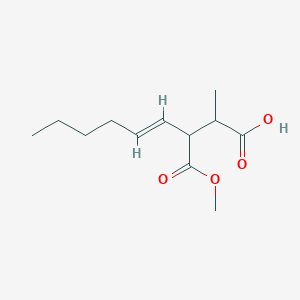

![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)

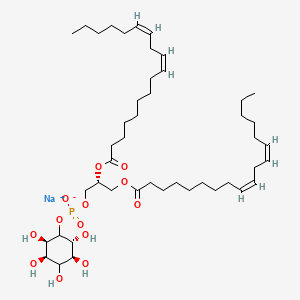

![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)

![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)